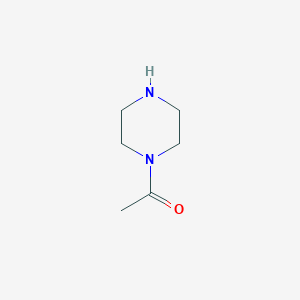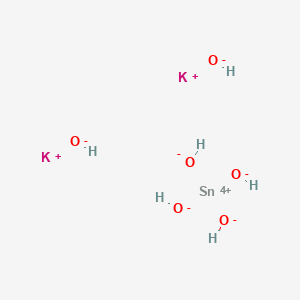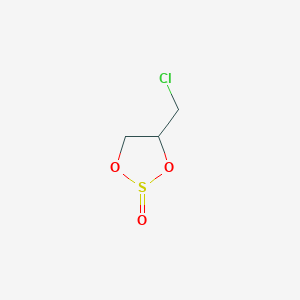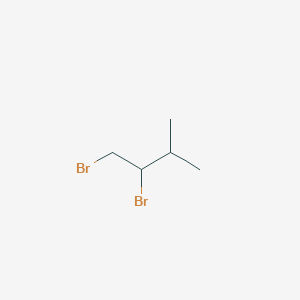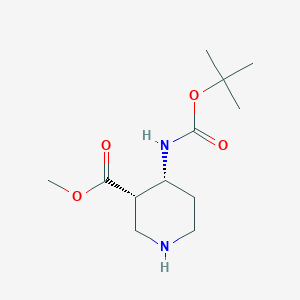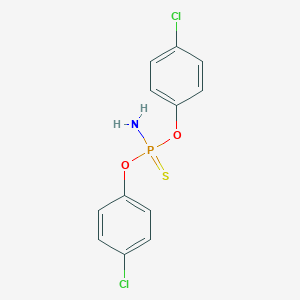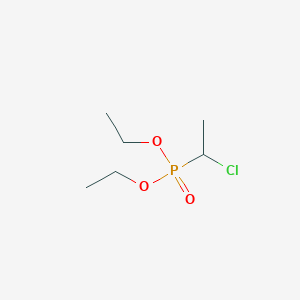
1-(1-Chloroethyl-ethoxyphosphoryl)oxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloroethyl-ethoxyphosphoryl)oxyethane, commonly known as S-2, is a chemical compound that has been widely studied for its potential use as a chemical warfare agent. The compound is a colorless liquid that is highly toxic and can cause severe damage to the human body. In recent years, research has focused on the synthesis and scientific research applications of S-2, as well as its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for further study.
Wirkmechanismus
S-2 acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the body. This leads to an accumulation of acetylcholine, which can cause a range of physiological effects, including muscle weakness, respiratory distress, and seizures.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of S-2 are similar to those of other organophosphate compounds. S-2 can cause a range of symptoms, including muscle weakness, respiratory distress, and seizures. In severe cases, S-2 exposure can lead to death.
Vorteile Und Einschränkungen Für Laborexperimente
S-2 has several advantages for use in lab experiments. For example, it is highly toxic and can be used to study the effects of organophosphate compounds on the human body. However, S-2 also has several limitations. For example, it is difficult to handle and requires specialized equipment and training to use safely.
Zukünftige Richtungen
There are several future directions for the study of S-2. One area of research could focus on the development of new treatments for S-2 exposure. Another area of research could focus on the development of new methods for synthesizing and purifying S-2. Finally, future research could focus on the use of S-2 as a tool for studying the effects of organophosphate compounds on the human body.
Synthesemethoden
The synthesis of S-2 involves the reaction of 2-chloroethyl ethyl ether with phosphorus trichloride, followed by the addition of ethanol to the resulting product. This reaction produces S-2, which can then be purified through distillation or other methods.
Wissenschaftliche Forschungsanwendungen
S-2 has been studied for its potential use as a chemical warfare agent, as well as its use in scientific research. In particular, S-2 has been used in studies of the effects of organophosphate compounds on the human body. These studies have focused on the biochemical and physiological effects of S-2, as well as its mechanism of action.
Eigenschaften
CAS-Nummer |
10419-78-0 |
|---|---|
Produktname |
1-(1-Chloroethyl-ethoxyphosphoryl)oxyethane |
Molekularformel |
C6H14ClO3P |
Molekulargewicht |
200.6 g/mol |
IUPAC-Name |
1-chloro-1-diethoxyphosphorylethane |
InChI |
InChI=1S/C6H14ClO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
HNKWDFZLWKGOGI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C)Cl)OCC |
Kanonische SMILES |
CCOP(=O)(C(C)Cl)OCC |
Synonyme |
(1-Chloroethyl)phosphonic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



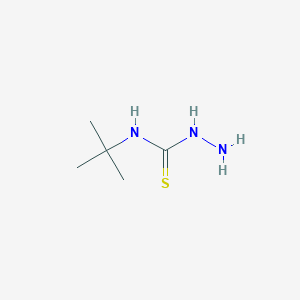
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)
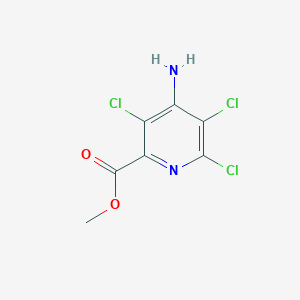
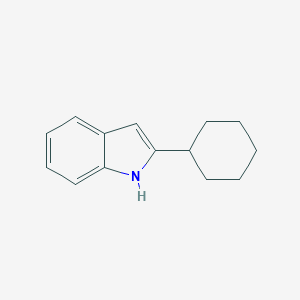
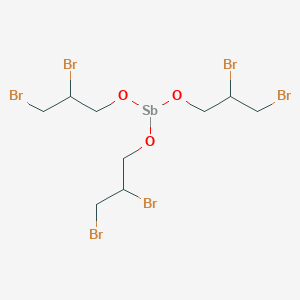
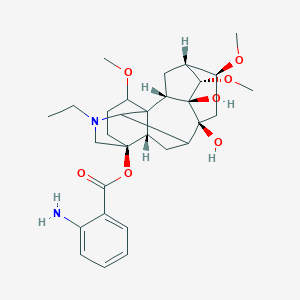
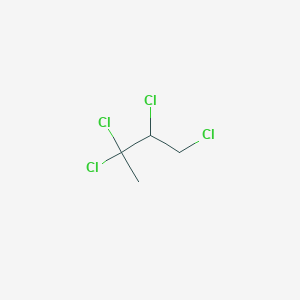
![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)
